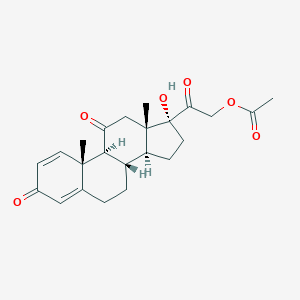

Prednisone acetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-17,20,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVRKLZUVNCBIP-RFZYENFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20154539 | |

| Record name | Prednisone 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-10-0 | |

| Record name | Prednisone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisone 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14646 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prednisone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prednisone 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prednisone 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU93QEL83U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Anti-Inflammatory Action of Prednisone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prednisone acetate, a synthetic glucocorticoid, is a cornerstone in the management of a wide array of inflammatory and autoimmune diseases. Its therapeutic efficacy stems from its potent modulation of the immune system. This technical guide provides an in-depth exploration of the mechanism of action of prednisone acetate in established preclinical inflammatory models, offering detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways and experimental workflows. Prednisone itself is a prodrug, which is rapidly converted in the liver to its active metabolite, prednisolone.[1] This guide will focus on the actions of this active form.

Core Mechanism of Action: Genomic and Non-Genomic Pathways

Prednisolone exerts its anti-inflammatory effects through two primary pathways: a slower, genomic pathway that involves changes in gene expression, and a more rapid, non-genomic pathway.[2][3]

Genomic Pathway: Modulating Gene Expression

The genomic actions of prednisolone are mediated by the cytosolic glucocorticoid receptor (GR).[2] Upon entering the cell, prednisolone binds to the GR, leading to a conformational change and dissociation from a chaperone protein complex. This activated prednisolone-GR complex then translocates to the nucleus.[2]

In the nucleus, the complex can act in two main ways:

-

Transactivation: The prednisolone-GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of specific genes, upregulating the transcription of anti-inflammatory proteins such as annexin-1 (lipocortin-1) and interleukin-10 (IL-10). Annexin-1 is a key mediator that inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor for pro-inflammatory prostaglandins and leukotrienes.

-

Transrepression: The prednisolone-GR complex can interfere with the function of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interaction does not involve direct binding of the GR to DNA but rather a protein-protein interaction with these transcription factors, preventing them from activating the expression of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6.

Non-Genomic Pathway: Rapid Anti-Inflammatory Effects

Prednisolone can also elicit rapid anti-inflammatory effects that are independent of gene transcription. These non-genomic actions are thought to be mediated through interactions with cell membranes and membrane-bound GRs, leading to rapid alterations in cellular signaling cascades.

Signaling Pathway of Prednisone Acetate

The following diagram illustrates the key molecular interactions involved in the mechanism of action of prednisone acetate.

Caption: Signaling pathway of prednisone acetate's anti-inflammatory action.

Preclinical Inflammatory Models and Experimental Protocols

The anti-inflammatory properties of prednisone acetate are routinely evaluated in various animal models. The following sections detail the protocols for two commonly used models: Collagen-Induced Arthritis (CIA) and Carrageenan-Induced Paw Edema.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used experimental model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease.

Experimental Protocol: Collagen-Induced Arthritis in DBA/1 Mice

-

Animals: Male DBA/1 mice, 8-10 weeks old.

-

Induction of Arthritis:

-

Day 0 (Primary Immunization): Emulsify bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) containing 1 mg/mL of Mycobacterium tuberculosis. Anesthetize mice and administer a 0.1 mL intradermal injection at the base of the tail.

-

Day 21 (Booster Immunization): Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA). Anesthetize mice and administer a 0.1 mL intradermal injection near the site of the primary immunization.

-

-

Treatment:

-

Initiate treatment upon the first signs of arthritis (typically days 26-35).

-

Administer prednisone acetate (e.g., 0.5, 1, 5 mg/kg) or vehicle control daily via oral gavage or intraperitoneal injection.

-

-

Assessment of Arthritis:

-

Clinical Scoring: Score paws two to three times a week on a scale of 0-4 per paw (maximum score of 16 per mouse) based on the degree of erythema and swelling.

-

0 = Normal

-

1 = Mild swelling or erythema of one digit

-

2 = Moderate swelling of one joint or mild swelling of multiple digits

-

3 = Severe swelling of an entire paw

-

4 = Maximal inflammation with joint deformity

-

-

Paw Thickness: Measure the thickness of the hind paws using a digital caliper.

-

Histopathology: At the end of the study, collect hind paws for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.

-

Biomarker Analysis: Collect serum for the measurement of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and cartilage degradation markers (e.g., Cartilage Oligomeric Matrix Protein - COMP).

-

Experimental Workflow: Collagen-Induced Arthritis (CIA) Model

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Carrageenan-Induced Paw Edema in Rats

This is an acute inflammatory model used to evaluate the anti-edematous effects of anti-inflammatory drugs.

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g).

-

Treatment:

-

Administer prednisone acetate (e.g., 1, 5, 10 mg/kg) or vehicle control orally or intraperitoneally.

-

-

Induction of Edema:

-

One hour after treatment, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.

-

-

Assessment of Edema:

-

Measure the paw volume or thickness using a plethysmometer or digital caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point.

-

Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

Experimental Workflow: Carrageenan-Induced Paw Edema Model

References

An In-depth Technical Guide to the Pharmacokinetics of Prednisone Acetate in Rodent Models

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Prednisone acetate is a synthetic glucocorticoid that functions as a prodrug, meaning it is biologically inactive until it is converted in the body to its active form, prednisolone.[1] It is widely utilized in preclinical research and clinical practice for its potent anti-inflammatory and immunosuppressive properties.[2] The therapeutic effects of prednisone acetate are mediated through its active metabolite, prednisolone, which interacts with glucocorticoid receptors to modulate gene expression.[1] Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of prednisone acetate and prednisolone in rodent models is fundamental for the non-clinical evaluation of its efficacy and safety, and for the extrapolation of these findings to human clinical trials.

This technical guide provides a comprehensive overview of the pharmacokinetics of prednisone acetate in commonly used rodent models, such as rats and mice. It includes a summary of key pharmacokinetic parameters, detailed experimental protocols for conducting such studies, and a visualization of the relevant biological pathways.

Pharmacokinetics of Prednisone and Prednisolone in Rodents

Prednisone acetate is rapidly hydrolyzed to prednisolone, which then undergoes reversible metabolism to prednisone.[3][4] The pharmacokinetics of these compounds can be complex and are sometimes dose-dependent.

Absorption

Following oral administration in mice, peak serum levels of prednisone, prednisolone, and other metabolites are observed quickly, typically within 15 minutes. In rats, oral administration of prednisolone prodrugs has also been studied, demonstrating that these compounds can enhance the absorption of prednisolone compared to administering prednisolone itself. For instance, after oral gavage of a prednisolone prodrug in rats, the time to reach maximum plasma concentration (Tmax) for the resulting prednisolone was between 1 and 2 hours.

Distribution

Prednisolone and prednisone are widely distributed throughout the body. Studies in rats have shown distribution to the muscle, liver, intestines, and kidneys. A study involving male Wistar rats given a subcutaneous bolus dose of prednisolone showed that the highest concentrations were found in the muscle, followed by the liver, heart, intestine, and bone. Lower concentrations were observed in the skin, spleen, fat, kidney, lung, and brain. The distribution into tissues can be nonlinear. In monkeys, the concentration of prednisone in the kidneys, liver, intestine, and bile was higher than in the serum 30 minutes after an intravenous dose. The volume of distribution for prednisolone in rats has been reported to be between 0.22 and 0.7 L/kg.

Table 1: Tissue Distribution of Prednisolone in Male Wistar Rats Data from a study involving subcutaneous administration of 50 mg/kg prednisolone. Tissue partition coefficients (Kp) were calculated from tissue and plasma areas under the curve.

| Tissue | Key Findings | Reference |

| Muscle | Highest binding of prednisolone among tissues studied. | |

| Liver | High binding and metabolism of prednisone to prednisolone. | |

| Heart | Moderate binding of prednisolone. | |

| Intestine | Moderate binding of prednisolone. | |

| Bone | Moderate binding of prednisolone. | |

| Kidney | Lower binding of prednisolone. | |

| Brain | Low concentrations due to presumed P-glycoprotein-mediated efflux. | |

| Fat | Distribution assumed to be primarily in the interstitial space. |

Metabolism

The primary metabolic pathway for prednisone acetate is its conversion to the active metabolite, prednisolone. This conversion primarily occurs in the liver. Prednisolone can then be reversibly metabolized back to prednisone. In hairless mouse skin, prednisolone acetate is hydrolyzed to prednisolone, with the majority of this activity occurring in the microsomal fraction of skin homogenates. Further metabolism of prednisolone can lead to the formation of other metabolites, such as 20-dihydroprednisolone, which has been identified in mice.

Table 2: Pharmacokinetic Parameters of Prednisolone Following Oral Administration of Prodrugs in Rats Data from a study in jugular vein cannulated rats administered approximately 69 µmol/kg of prednisolone or its prodrugs.

| Compound | Cmax (µmol/L) | Tmax (min) | AUC (min*µmol/L) |

| Prednisolone | ~4 | ~30 | 720 ± 159 |

| LDP (Prodrug) | ~6 | ~60 | 1166 ± 175 |

| DLP (Prodrug) | ~7 | ~60 | 1532 ± 348 |

| LDP and DLP are stereoisomeric prodrugs of prednisolone. |

Excretion

Prednisolone and its metabolites are primarily excreted in the urine. In a study using isolated perfused rat kidneys, a small percentage (1.9% to 6.4%) of the prednisolone dose was excreted unchanged in the urine. This study suggested that urinary clearance of prednisolone and prednisone is related to glomerular filtration and passive tubular reabsorption.

Experimental Protocols

Standardized and well-documented experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic data.

Animal Models

-

Species and Strain: Commonly used rodent models include Sprague-Dawley and Wistar rats, as well as various strains of mice.

-

Housing and Acclimation: Animals should be housed in controlled environments with free access to food and water. An acclimation period of at least one week is recommended before the start of an experiment.

-

Health Status: Only healthy animals should be used for these studies.

Drug Administration: Oral Gavage

Oral gavage is a common method for administering precise doses of substances directly into the stomach of rodents.

-

Equipment:

-

Gavage needles (feeding tubes): Flexible plastic or stainless steel with a rounded tip are recommended to prevent injury. The size of the needle depends on the size of the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).

-

Syringes.

-

Scale for accurate animal weighing.

-

-

Procedure:

-

Determine Dosing Volume: The maximum recommended dosing volume is typically 10 mL/kg for mice and 10-20 mL/kg for rats.

-

Measure Gavage Tube Length: The correct length is from the tip of the animal's nose to the bottom of the sternum to ensure delivery to the stomach without perforation.

-

Animal Restraint: Proper restraint is critical. For mice, this often involves scruffing the neck and back to immobilize the head.

-

Tube Insertion: The gavage tube is gently inserted into the diastema (gap between incisors and molars) and advanced along the upper palate into the esophagus. The animal may swallow as the tube is passed. If resistance is met, the tube should be withdrawn and reinserted.

-

Substance Administration: Once the tube is correctly placed, the substance is administered slowly from the attached syringe.

-

Post-Procedure Monitoring: Animals should be monitored for any signs of distress after the procedure.

-

Sample Collection: Blood Sampling

Serial blood sampling is necessary for constructing concentration-time profiles.

-

Techniques:

-

Tail Vein Sampling: Suitable for obtaining small, repeated blood samples (0.1-0.3 mL) from rats.

-

Saphenous Vein Sampling: Can be used in both rats and mice for small to medium volume blood draws.

-

Jugular Vein Cannulation: Allows for repeated, stress-free blood sampling and is often considered a refinement.

-

Retro-orbital Sinus Sampling: Can yield medium to large volumes of blood but requires a high degree of skill and is often performed under anesthesia as a terminal procedure.

-

Cardiac Puncture: This is a terminal procedure used to collect the maximum amount of blood.

-

-

Sample Processing:

-

Blood is typically collected in tubes containing an anticoagulant (e.g., EDTA, heparin).

-

Plasma is separated by centrifugation.

-

All samples should be stored at -80°C until analysis.

-

Analytical Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods for the simultaneous quantification of prednisone and prednisolone in biological matrices.

-

Sample Preparation: This usually involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances from the plasma or tissue homogenates.

-

Chromatographic Separation: A reverse-phase C18 column is typically used to separate prednisone, prednisolone, and an internal standard.

-

Detection: UV detection (at 254 nm) or mass spectrometry is used for quantification.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for a Rodent Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study of orally administered prednisone acetate in a rat model.

Caption: Workflow for a typical rodent pharmacokinetic study.

Glucocorticoid Receptor Signaling Pathway

Prednisolone exerts its effects by binding to the glucocorticoid receptor (GR), which then modulates gene transcription.

Caption: Simplified glucocorticoid receptor signaling pathway.

Conclusion

The pharmacokinetic properties of prednisone acetate and its active metabolite, prednisolone, have been characterized in various rodent models. These studies are essential for understanding the disposition of the drug and for designing effective and safe dosing regimens in preclinical studies. Key aspects include rapid absorption and conversion to prednisolone, wide tissue distribution, hepatic metabolism, and renal excretion. The use of standardized and refined experimental protocols, as detailed in this guide, is paramount for generating high-quality data that can be reliably interpreted and translated to inform clinical drug development.

References

Prednisone Acetate and the Glucocorticoid Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of prednisone acetate to the glucocorticoid receptor (GR). It delves into the critical biotransformation of this prodrug, presents quantitative binding data for its active metabolite, details the experimental protocols for affinity determination, and illustrates the core signaling pathway.

Prednisone Acetate: A Prodrug Approach

Prednisone acetate is a synthetic corticosteroid that serves as a prodrug for prednisolone.[1][2] A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. In the case of prednisone acetate, it undergoes hydrolysis to release prednisolone, which is the molecule that actively binds to and modulates the glucocorticoid receptor.[1][3] This conversion is a critical step for its therapeutic effects.

The esterification of a corticosteroid at the 21-position, as seen with the acetate group in prednisone acetate, generally leads to a decreased binding affinity for the glucocorticoid receptor compared to the parent compound (prednisolone).[4] Consequently, the direct binding affinity of prednisone acetate for the GR is low, and its pharmacological activity is dependent on its conversion to prednisolone.

Glucocorticoid Receptor Binding Affinity of Prednisolone

The therapeutic efficacy of glucocorticoids is intrinsically linked to their binding affinity for the glucocorticoid receptor. For the active metabolite, prednisolone, various studies have quantified this interaction. The data, presented in terms of IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant), are summarized below. Lower values are indicative of higher binding affinity.

| Ligand | Parameter | Value (nM) | Assay Type | Source |

| Prednisolone | IC50 | 7.7 | Not Specified | |

| Prednisolone | IC50 | 7 | Fluorescence Polarization | |

| Prednisolone | IC50 | 6.6 | ELISA-based Transrepression | |

| Prednisolone | IC50 | 14.9 | Fluorescence Polarization | |

| Prednisolone | Kd | 27 | Radioligand Binding Assay |

It is important to note that binding affinity values can vary based on the specific experimental conditions, cell types, and assay formats utilized.

Glucocorticoid Receptor Signaling Pathway

The biological effects of glucocorticoids are mediated through the glucocorticoid receptor, a ligand-activated transcription factor. Upon binding to its ligand, such as prednisolone, the GR undergoes a conformational change. This event triggers the dissociation of chaperone proteins, allowing the activated GR-ligand complex to translocate from the cytoplasm into the nucleus.

Once in the nucleus, the activated receptor typically dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. This interaction can lead to either the enhancement (transactivation) of anti-inflammatory gene transcription or the repression (transrepression) of pro-inflammatory gene expression.

References

The Immunomodulatory Effects of Prednisone Acetate on Pro-inflammatory Cytokine Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisone acetate, a synthetic glucocorticoid, is a cornerstone of anti-inflammatory and immunosuppressive therapy. Its clinical efficacy is largely attributed to its profound ability to modulate the immune system, primarily through the suppression of pro-inflammatory mediators. This technical guide provides an in-depth examination of the molecular mechanisms by which prednisone acetate inhibits the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). We will explore the core signaling pathways, present quantitative data from pivotal studies, and detail common experimental protocols for investigating these effects, aiming to equip researchers and drug development professionals with a comprehensive understanding of this critical therapeutic agent.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

Prednisone itself is a biologically inert prodrug that is rapidly converted in the liver to its active metabolite, prednisolone.[1] The anti-inflammatory actions of prednisolone are mediated through its interaction with the cytosolic Glucocorticoid Receptor (GR).[2][3]

Upon binding, the prednisolone-GR complex undergoes a conformational change, dissociates from chaperone proteins (like heat shock proteins), and translocates into the nucleus.[2][3] Inside the nucleus, it modulates gene expression through two primary mechanisms:

-

Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory proteins, such as Interleukin-10 (IL-10) and IκBα (the inhibitor of NF-κB).

-

Transrepression: This is the principal mechanism for suppressing pro-inflammatory cytokines. The activated GR monomer interacts with and inhibits the activity of key pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By preventing these factors from binding to their respective DNA response elements, the GR complex effectively shuts down the transcription of genes encoding for TNF-α, IL-1β, IL-6, and other inflammatory mediators.

Inhibition of NF-κB Pathway

The NF-κB family of transcription factors are master regulators of the inflammatory response. In an unstimulated cell, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli (e.g., TNF-α or bacterial lipopolysaccharide [LPS]) trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous inflammatory genes, including cytokines.

Prednisolone counters this pathway in two ways:

-

Direct Inhibition: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to DNA.

-

Indirect Inhibition: Through transactivation, the GR increases the expression of the IκBα gene, leading to increased synthesis of the IκBα protein. This enhances the sequestration of NF-κB in the cytoplasm, thereby reducing its nuclear activity.

Inhibition of AP-1 Pathway

AP-1 is another critical transcription factor involved in inflammation and immune responses, composed of proteins from the Jun and Fos families. Its activation is often triggered by mitogen-activated protein kinase (MAPK) signaling cascades. The activated GR can physically interact with c-Jun and c-Fos, preventing the AP-1 complex from binding to its target DNA sites and initiating transcription of pro-inflammatory genes.

Quantitative Effects on Pro-inflammatory Cytokine Expression

The inhibitory effects of prednisone and its active form, prednisolone, have been quantified in numerous in vitro and in vivo studies. The tables below summarize key findings on the suppression of TNF-α, IL-1β, and IL-6.

Table 1: In Vitro Studies on Prednisolone's Effect on Pro-inflammatory Cytokines

| Cytokine | Cell Type/Model | Stimulus | Prednisolone Conc. | Observed Effect | Citation(s) |

| TNF-α | Human PBMCs | Trifunctional bispecific antibody | Not specified | Significantly reduced the release of TNF-α. | |

| TNF-α | Human PBMCs | M. leprae sonicate | Treatment course | TNF production reduced from 83.6 pg/mL to 10.7 pg/mL. | |

| IL-1β | Human PBMCs | LPS | 10⁻⁶ M | Suppressed mRNA expression and protein release. | |

| IL-1β | Human PBMCs | LPS | 10⁻⁴ M | Suppression was genotype-dependent: 94% suppression in TT(-31) genotype vs. 12.3% in CC(-31) genotype. | |

| IL-1β | Human PBMCs | None (basal) | 0.1 nM | Half-maximal suppression of IL-1β secretion. | |

| Adhesion | HUVEC | IL-1β | 100 µM | 27.6% reduction of neutrophil adherence. | |

| Adhesion | HUVEC | TNF-α | 100 µM | 34.5% reduction of neutrophil adherence. |

PBMCs: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide; HUVEC: Human Umbilical Vein Endothelial Cells.

Table 2: In Vivo / Clinical Studies on Prednisone's Effect on Inflammatory Markers

| Marker | Condition | Treatment | Duration | Observed Effect | Citation(s) |

| TNF-α mRNA | Leprosy Type 1 Reaction (Skin Biopsy) | Prednisolone | 1 and 6 months | Significant reduction in mRNA levels. | |

| IL-1β mRNA | Leprosy Type 1 Reaction (Skin Biopsy) | Prednisolone | 1 and 6 months | Significant reduction in mRNA levels. | |

| IL-6 | Community-Acquired Pneumonia | Methylprednisolone | 24 hours | Significantly quicker decrease in IL-6 levels compared to placebo. | |

| CRP | Community-Acquired Pneumonia | 50 mg/day Prednisone | 7 days | Mean reduction of 46% in CRP levels on days 3, 5, and 7 compared to placebo. |

CRP: C-Reactive Protein, a downstream marker of inflammation strongly induced by IL-6.

Experimental Protocols

Investigating the effects of prednisone acetate on cytokine expression typically involves in vitro cell culture systems or in vivo models. Below are generalized methodologies for key experiments.

In Vitro Cytokine Suppression Assay

This protocol outlines a common workflow for assessing the dose-dependent effect of prednisolone on cytokine production in primary human immune cells.

1. Cell Isolation and Culture:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated cells and resuspend in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Plate the cells in 96-well tissue culture plates at a density of approximately 2 x 10⁵ cells/well.

2. Prednisolone Treatment:

-

Prepare a stock solution of prednisolone and create serial dilutions to test a range of concentrations (e.g., 10 nM to 10 µM).

-

Pre-incubate the PBMCs with the different concentrations of prednisolone for a specified time, typically 30-60 minutes at 37°C.

3. Inflammatory Stimulation:

-

Induce pro-inflammatory cytokine production by adding a stimulating agent such as Lipopolysaccharide (LPS) (e.g., 0.01-1 µg/mL) to the wells.

-

Incubate the plates for a period sufficient for cytokine production, typically 4 to 24 hours at 37°C in a 5% CO₂ incubator.

4. Cytokine Quantification:

-

Protein Level (ELISA):

- Centrifuge the plates to pellet the cells and carefully collect the culture supernatants.

- Quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. The assay involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and measuring the resulting colorimetric change.

-

mRNA Level (RT-qPCR):

- Lyse the cells remaining in the wells and extract total RNA using a suitable kit (e.g., TRIzol reagent).

- Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

- Perform Real-Time Quantitative PCR (RT-qPCR) using primers specific for the target cytokine genes and a housekeeping gene (e.g., GAPDH) for normalization.

- Calculate the relative gene expression using the 2-ΔΔCt method to determine the fold-change in mRNA levels due to prednisolone treatment.

node_style [fillcolor="#F1F3F4", fontcolor="#202124"];

step_style [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

measure_style [fillcolor="#34A853", fontcolor="#FFFFFF", shape=parallelogram];

result_style [fillcolor="#FBBC05", fontcolor="#202124", shape=document];

node [class=node_style];

A [label="Isolate Human PBMCs"];

B [label="Plate cells in 96-well plate"];

C [label="Pre-incubate with\nserial dilutions of\nPrednisolone"];

D [label="Stimulate with LPS\n(e.g., 4-24h incubation)"];

E [label="Collect Supernatant\n& Lyse Cells"];

node [class=step_style];

S1 [label="1. Cell Prep"];

S2 [label="2. Treatment"];

S3 [label="3. Stimulation"];

S4 [label="4. Harvest"];

S5 [label="5. Analysis"];

node [class=measure_style];

ELISA [label="ELISA on Supernatant"];

RTqPCR [label="RNA Extraction & RT-qPCR on Cell Lysate"];

node [class=result_style];

R1 [label="Cytokine Protein\nConcentration"];

R2 [label="Cytokine mRNA\nExpression Level"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> ELISA;

E -> RTqPCR;

ELISA -> R1;

RTqPCR -> R2;

{rank=same; A; S1;}

{rank=same; C; S2;}

{rank=same; D; S3;}

{rank=same; E; S4;}

{rank=same; ELISA; RTqPCR; S5;}

}

Caption: Experimental workflow forin vitro cytokine suppression assay.

Conclusion

Prednisone acetate exerts its potent anti-inflammatory effects by fundamentally reprogramming cellular gene expression. After conversion to prednisolone, it activates the glucocorticoid receptor, which in turn suppresses the production of a wide array of pro-inflammatory cytokines. The primary mechanism forthis suppression is the transrepression of key transcription factors, NF-κB and AP-1, effectively halting the inflammatory cascade at the transcriptional level. Quantitative data consistently demonstrate a significant, dose-dependent reduction in TNF-α, IL-1β, and IL-6 at both the mRNA and protein levels. The detailed understanding of these pathways and the experimental methodologies to probe them are crucial for the continued development of anti-inflammatory therapies and for optimizing the clinical use of glucocorticoids in a variety of inflammatory and autoimmune diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of Prednisolone Treatment on Cytokine Expression in Patients with Leprosy Type 1 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prednisolone reduces TNF-alpha release by PBMCs activated with a trifunctional bispecific antibody but not their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Immunosuppressive Properties of Prednisone Acetate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prednisone acetate is a synthetic glucocorticoid prodrug that, upon conversion to its active metabolite prednisolone, exerts potent anti-inflammatory and immunosuppressive effects.[1][2] Its widespread clinical and preclinical use is attributed to its capacity to modulate a vast array of immune functions. This technical guide provides an in-depth overview of the in vivo immunosuppressive properties of prednisone acetate, focusing on its core mechanisms of action, effects on various immune cell populations, and modulation of cytokine networks. Detailed experimental protocols for assessing its activity and quantitative data from preclinical and clinical studies are presented to support researchers in the fields of immunology and drug development.

Core Mechanism of Action

Prednisone acetate's mechanism of action is multifaceted, primarily mediated by the intracellular glucocorticoid receptor (GR).[3] The effects can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway

The primary immunosuppressive effects of prednisone are mediated through genomic pathways that alter the transcription of target genes. This process involves several key steps:

-

Cellular Entry and Activation: As a lipophilic molecule, prednisolone (the active form of prednisone acetate) passively diffuses across the cell membrane into the cytoplasm.[4]

-

Receptor Binding: In the cytoplasm, prednisolone binds to the glucocorticoid receptor (GR), which is part of a multiprotein complex. This binding causes a conformational change, leading to the dissociation of associated proteins, such as heat shock proteins.[4]

-

Nuclear Translocation: The activated prednisolone-GR complex rapidly translocates into the nucleus.

-

Gene Expression Modulation: Within the nucleus, the complex interacts with DNA and other transcription factors to either activate or repress gene transcription.

-

Transactivation: The prednisolone-GR complex can bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This upregulates the expression of anti-inflammatory proteins, including Annexin A1 (also known as lipocortin-1) and Interleukin-10 (IL-10). Annexin A1 inhibits phospholipase A2, thereby blocking the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes.

-

Transrepression: A major component of glucocorticoid-mediated immunosuppression is the repression of pro-inflammatory gene expression. The prednisolone-GR complex can physically interact with and inhibit the activity of key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This prevents them from binding to their DNA targets, thereby downregulating the expression of a wide range of inflammatory cytokines, chemokines, and adhesion molecules.

-

In Vivo Effects on Immune Cell Populations

Prednisone acetate profoundly impacts the function, trafficking, and survival of various immune cell lineages.

T-Lymphocytes

T-cells are a primary target of prednisone's immunosuppressive action.

-

Inhibition of Activation and Proliferation: Prednisone suppresses T-cell activation and proliferation, partly by inhibiting the production of Interleukin-2 (IL-2), a critical T-cell growth factor.

-

Induction of Apoptosis: Glucocorticoids are potent inducers of apoptosis in lymphocytes. This effect is particularly pronounced in immature thymocytes but also occurs in mature peripheral T-cells, contributing to a reduction in circulating lymphocyte counts. Studies suggest the apoptotic effect may be stronger on CD8+ T-cells than on CD4+ T-cells.

-

Modulation of T-Helper Subsets: Prednisone can skew T-helper cell differentiation away from pro-inflammatory phenotypes. In a mouse model of autoimmune uveitis, prednisone treatment inhibited the differentiation of Th1 and Th17 cells.

-

Regulatory T-Cells (Tregs): The effect on Tregs is complex and appears to be context-dependent. Some mouse studies have shown that high-dose glucocorticoids can lead to a decrease in Treg numbers, while human studies have yielded variable results.

B-Lymphocytes

Prednisone also regulates humoral immunity by affecting B-cell function.

-

Inhibition of Differentiation: A key effect is the inhibition of B-lymphocyte differentiation into antibody-secreting plasma cells. This leads to reduced immunoglobulin synthesis.

-

Cell Trafficking: In patients with IgG4-related disease, glucocorticoid treatment was shown to reduce circulating plasmablasts and naïve B-cells while increasing the proportion of memory B-cells.

Myeloid Cells

The effects on myeloid cells are complex, involving both suppression of inflammatory function and altered trafficking.

-

Neutrophils: Prednisone inhibits neutrophil apoptosis and promotes their release from the bone marrow, leading to a transient increase in circulating neutrophil counts (neutrophilia). However, it simultaneously reduces the migration of neutrophils to sites of inflammation.

-

Monocytes and Macrophages: Prednisone suppresses the activation of monocytes and their differentiation into inflammatory macrophages. It also inhibits their migration to inflamed tissues and reduces their production of pro-inflammatory cytokines.

Table 1: Summary of In Vivo Effects of Prednisone Acetate on Immune Cell Subsets

| Cell Type | Primary Effect | Key Mediators / Markers | Example Model / Population | Citation |

| T-Lymphocytes | Inhibition of activation, proliferation, and induction of apoptosis. | ↓ IL-2, ↓ IFN-γ, ↓ IL-17 | PHA-activated human PBLs; EAU mice | |

| CD4+ T-cells | ↓ Proliferation and activation; inhibition of Th1/Th17 differentiation. | ↓ IL-17 signaling pathway | EAU mice | |

| CD8+ T-cells | Strong induction of apoptosis. | Increased DNA fragmentation | PHA-activated human PBLs | |

| B-Lymphocytes | Inhibition of differentiation into plasma cells. | ↓ Blimp-1, ↓ Bcl-6, ↓ Serum ANAs | MRL/lpr mice (lupus model) | |

| Plasma Cells | ↓ Number of circulating plasma cells and precursors. | ↓ CD138+ cells | MRL/lpr mice | |

| Eosinophils | ↓ Influx into inflammatory sites; induction of apoptosis. | ↓ Eosinophil count in BAL fluid | Allergic asthmatic subjects | |

| Neutrophils | ↑ Circulation (demargination); ↓ Migration to inflamed tissue. | ↑ Peripheral blood count | Human subjects | |

| Monocytes | ↓ Activation and migration. | ↓ Monocyte migration | EAU mice |

Modulation of Cytokine and Inflammatory Mediator Production

A central feature of prednisone's immunosuppressive activity is its broad-spectrum inhibition of inflammatory mediators.

-

Suppression of Pro-inflammatory Cytokines: Prednisone effectively suppresses the genes encoding numerous pro-inflammatory cytokines, including IL-1, IL-2, IL-4, IL-5, IL-6, IFN-γ, and TNF-α. This widespread cytokine inhibition is a primary reason for its potent anti-inflammatory effects.

-

Upregulation of Anti-inflammatory Cytokines: The transactivation mechanism leads to increased production of anti-inflammatory cytokines, most notably IL-10.

-

Inhibition of Chemokines and Adhesion Molecules: By repressing transcription factors like NF-κB, prednisone reduces the expression of chemokines that recruit leukocytes to inflammatory sites and adhesion molecules that facilitate their extravasation.

Table 2: In Vivo Modulation of Cytokines by Prednisone Acetate

| Cytokine / Mediator | Effect | Model System / Population | Dose Regimen | Citation |

| IL-2 | ↓ mRNA and Protein | Allergic asthmatic subjects | 30 mg, twice daily for 3 days | |

| IL-4 | ↓ mRNA and Protein | Allergic asthmatic subjects | 30 mg, twice daily for 3 days | |

| IL-5 | ↓ mRNA and Protein | Allergic asthmatic subjects | 30 mg, twice daily for 3 days | |

| IL-10 | ↓ Serum Levels | MRL/lpr mice | 2.5 or 5 mg/kg/day for 13 weeks | |

| IL-21 | ↓ Serum Levels | MRL/lpr mice | 2.5 or 5 mg/kg/day for 13 weeks | |

| TNF-α | ↓ mRNA Expression | Leprosy patients with T1R | Not specified | |

| IFN-γ | ↓ Gene Expression | (General mechanism) | Not applicable |

Experimental Protocols for In Vivo Assessment

To evaluate the immunosuppressive properties of prednisone acetate in vivo, several standard experimental models and assays are employed.

Animal Model of Autoimmunity (e.g., Experimental Autoimmune Uveitis)

This protocol provides a framework for assessing the efficacy of prednisone acetate in a T-cell-mediated autoimmune disease model.

-

Induction of Disease: Induce experimental autoimmune uveitis (EAU) in susceptible mice (e.g., C57BL/6J) by immunization with a specific autoantigen (e.g., interphotoreceptor retinoid-binding protein peptide) emulsified in Complete Freund's Adjuvant, along with an injection of Pertussis toxin.

-

Treatment Groups: Randomly assign mice to at least two groups: a vehicle control group (e.g., receiving daily oral gavage of saline) and a treatment group (e.g., receiving daily oral gavage of prednisone acetate at a specified dose, such as 10 mg/kg).

-

Treatment Administration: Begin treatment either prophylactically (at the time of immunization) or therapeutically (after the onset of clinical signs).

-

Monitoring: Monitor disease progression using clinical scoring (e.g., fundoscopy to assess retinal inflammation).

-

Terminal Sample Collection: At a predefined endpoint (e.g., day 21 post-immunization), euthanize mice and collect samples for analysis.

-

Blood: Collect for serum cytokine analysis (ELISA) and peripheral blood mononuclear cell (PBMC) isolation (Flow Cytometry).

-

Spleen and Lymph Nodes: Harvest for single-cell suspension preparation and subsequent immune cell profiling (Flow Cytometry).

-

Eyes: Collect for histological analysis to score tissue damage and inflammatory infiltration.

-

Flow Cytometry for Immune Cell Profiling

This protocol details the analysis of splenocytes to quantify changes in T- and B-cell populations.

-

Cell Preparation: Harvest the spleen into a petri dish containing RPMI-1640 medium. Gently mash the spleen through a 70 µm cell strainer to create a single-cell suspension.

-

Red Blood Cell Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK Lysis Buffer for 5 minutes at room temperature to lyse red blood cells. Quench the reaction with excess medium and centrifuge again.

-

Cell Counting and Staining: Resuspend the leukocyte pellet and perform a cell count. Aliquot approximately 1x10^6 cells per tube. Stain with a panel of fluorescently-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8 for T-cells; anti-CD19, anti-B220, anti-CD138 for B-cells and plasma cells) for 30 minutes on ice, protected from light.

-

Data Acquisition: Wash the cells to remove unbound antibodies and resuspend in FACS buffer. Acquire data on a flow cytometer.

-

Analysis: Gate on live, single cells and then identify major populations based on marker expression (e.g., gate on CD3+ cells, then further delineate CD4+ and CD8+ subsets). Compare the percentages and absolute numbers of each population between vehicle- and prednisone-treated groups.

Quantification of Serum Cytokines via ELISA

This protocol outlines the measurement of a specific cytokine, such as TNF-α, in serum.

-

Sample Preparation: Collect whole blood via cardiac puncture and allow it to clot for 30 minutes at room temperature. Centrifuge at 2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (serum) and store it at -80°C.

-

ELISA Procedure: Use a commercial ELISA kit for the target cytokine (e.g., mouse TNF-α).

-

Coat a 96-well plate with the capture antibody overnight.

-

Wash the plate and block non-specific binding sites for 1 hour.

-

Add standards and diluted serum samples to the wells and incubate for 2 hours.

-

Wash the plate and add the biotinylated detection antibody for 1 hour.

-

Wash and add streptavidin-HRP conjugate for 30 minutes.

-

Wash and add the TMB substrate. Stop the reaction with stop solution.

-

-

Data Analysis: Read the absorbance at 450 nm on a microplate reader. Generate a standard curve and calculate the concentration of the cytokine in each sample.

Conclusion

The in vivo immunosuppressive properties of prednisone acetate are extensive and complex, stemming from its ability to fundamentally reprogram the transcriptional landscape of immune cells. By binding to the glucocorticoid receptor, it simultaneously suppresses pro-inflammatory pathways, largely through the inhibition of transcription factors like NF-κB, and upregulates anti-inflammatory mediators. This dual action results in the potent inhibition of T- and B-cell activation, altered immune cell trafficking, and a broad reduction in the production of inflammatory cytokines and mediators. The experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation and application of this cornerstone immunosuppressive agent in both research and therapeutic development.

References

Prednisone Acetate's Impact on Gene Expression in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms through which prednisone acetate, a synthetic glucocorticoid, modulates gene expression in immune cells. Prednisone itself is a prodrug, rapidly converted in the liver to its active metabolite, prednisolone, which mediates its potent anti-inflammatory and immunosuppressive effects.[1] These effects are primarily achieved by altering the transcription of a wide array of genes, influencing up to 20% of the human genome.[2][3] This document details the core signaling pathways, summarizes quantitative changes in gene and protein expression, and provides standardized experimental protocols for studying these effects.

Core Mechanism: Glucocorticoid Receptor Signaling

The physiological and pharmacological actions of prednisone are mediated by the intracellular glucocorticoid receptor (GR), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[2][3] In its inactive state, the GR resides in the cytoplasm, complexed with heat shock proteins (HSPs) like HSP90 and other co-chaperones.

The signaling cascade is initiated when prednisolone, being lipophilic, passively diffuses across the cell membrane and binds to the GR. This binding triggers a conformational change in the GR, causing the dissociation of the HSP complex. The activated ligand-receptor complex then rapidly translocates into the nucleus. Inside the nucleus, the GR complex modulates the expression of target genes through two primary genomic mechanisms: transactivation and transrepression .

-

Transactivation: The GR homodimer directly binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction typically up-regulates the transcription of anti-inflammatory genes, such as annexin A1 (lipocortin-1) and Interleukin-10 (IL-10).

-

Transrepression: The GR monomer interacts with other transcription factors, notably Nuclear Factor kappa-B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression. By tethering to these factors, the GR prevents them from binding to their respective DNA response elements, thereby repressing the transcription of pro-inflammatory genes like those encoding for cytokines (IL-1, IL-2, IL-6, TNF-α), chemokines, and adhesion molecules. This is a central mechanism for the immunosuppressive effects of glucocorticoids.

Quantitative Impact on Gene and Protein Expression

Prednisone treatment leads to significant, measurable changes in immune cell populations, cytokine levels, and the expression of specific genes. These effects can be cell-type specific.

Table 1: Effect of Prednisone/Prednisolone on Immune Cell Populations and Cytokine Levels

| Parameter | Immune Cell/Molecule | Direction of Change | Quantitative Change | Reference |

|---|---|---|---|---|

| Cell Population | Th17/CD4+ T-cells | Decrease | From 11.01% to 6.35% of total CD4+ cells | |

| Cell Population | Treg/CD4+ T-cells | Increase | From 7.76% to 18.33% of total CD4+ cells | |

| Cell Population | Total Lymphocytes | Decrease | ~72% reduction in peripheral blood | |

| Cytokine (Protein) | IL-10 | Increase | From 35.09 pg/ml to 65.1 pg/ml in culture supernatant |

| Cytokine (Protein) | IL-1β, TNF-α, IFN-γ | Decrease | Significant reduction in ex vivo production | |

Table 2: Prednisone/Prednisolone-Mediated Changes in Gene Expression in Immune Cells | Gene Name | Full Name | Direction of Change | Fold Change / Significance | Immune Cell Type | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Upregulated Genes | | FKBP5 | FK506 Binding Protein 5 | Upregulated | >2-fold | PBMCs | | | DUSP1 | Dual Specificity Phosphatase 1 | Upregulated | Validated by Q-PCR | Mouse Liver | | | IL-10 | Interleukin 10 | Upregulated | Significantly increased mRNA expression (P < 0.001) | PBMCs | | | Downregulated Genes | | RORC | RAR Related Orphan Receptor C | Downregulated | Relative mRNA level from 1.02 to 0.53 (P < 0.01) | Decidual Immune Cells | | | IL-1β, TNF, IFN-γ | Interleukin 1β, Tumor Necrosis Factor, Interferon Gamma | Downregulated | Significantly decreased mRNA expression | Skin Lesions | | | CXCR4, BHLHE40 | C-X-C Motif Chemokine Receptor 4, Basic Helix-Loop-Helix Family Member E40 | Downregulated | Identified as key regulated genes in T-cells | T-cells | | | JUN, FOSB | Jun Proto-Oncogene, Fosb Proto-Oncogene | Downregulated | Commonly regulated transcription factors | T-cells, B-cells, Monocytes | | | DGAT1 | Diacylglycerol O-Acyltransferase 1 | Downregulated | - | Macrophages | | | HMGCR | 3-Hydroxy-3-Methylglutaryl-CoA Reductase | Downregulated | - | Macrophages | |

Note: The magnitude of gene expression changes can vary significantly based on dose, duration of treatment, specific immune cell type, and the activation state of the cells. Studies show that gene induction is often stronger in CD4⁺ T lymphocytes than in CD14⁺ monocytes.

Experimental Methodologies

Analyzing the transcriptomic effects of prednisone requires precise and reproducible experimental protocols. Below is a representative workflow for a global gene expression analysis using RNA sequencing (RNA-Seq).

Protocol: Gene Expression Analysis via RNA-Seq

-

Cell Culture and Treatment:

-

Cell Source: Isolate primary immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) from healthy donors or use relevant immune cell lines (e.g., Jurkat for T-cells, THP-1 for monocytes).

-

Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at a density of 1-2 x 10⁶ cells/mL.

-

Treatment: Treat cells with a clinically relevant concentration of prednisolone (e.g., 1 µM) or a vehicle control (e.g., 0.1% DMSO).

-

Time Course: Incubate for a predetermined time, such as 6, 12, or 24 hours, to capture both early and late response genes.

-

Replication: Use a minimum of three biological replicates for each condition to ensure statistical power.

-

-

RNA Extraction and Quality Control:

-

Harvesting: Harvest cells by centrifugation.

-

Extraction: Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, following the manufacturer's protocol.

-

Quality Control: Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). Evaluate RNA integrity using a bioanalyzer (e.g., Agilent 2100), aiming for an RNA Integrity Number (RIN) of >8.0.

-

-

Library Preparation and Sequencing:

-

Enrichment: Enrich for mRNA using poly(A) selection or deplete ribosomal RNA (rRNA).

-

Library Construction: Prepare sequencing libraries from the high-quality RNA. This involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Bioinformatic Data Analysis:

-

Quality Check: Assess the quality of raw sequencing reads using tools like FastQC.

-

Alignment: Align reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

-

Quantification: Count the number of reads mapping to each gene using tools such as HTSeq or featureCounts.

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between prednisolone-treated and vehicle control groups. Set significance thresholds (e.g., False Discovery Rate [FDR] < 0.05 and |log₂(Fold Change)| > 1).

-

Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs to identify biological processes and signaling pathways that are significantly affected.

-

Conclusion

Prednisone acetate exerts profound and complex effects on the gene expression profiles of immune cells. Its primary mechanism involves the activation of the glucocorticoid receptor, which functions as a powerful transcription factor to upregulate anti-inflammatory genes (transactivation) and repress pro-inflammatory signaling pathways like NF-κB (transrepression). This dual action results in the suppression of key inflammatory cytokines and chemokines, modulation of immune cell populations, and the restoration of immune homeostasis. Understanding these cell-type-specific transcriptomic changes is critical for optimizing therapeutic strategies and developing novel immunomodulatory drugs with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Prednisone Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and metabolism of prednisone acetate, a widely used synthetic corticosteroid. The document details the conversion of this prodrug to its active form, its transport into cells, and the subsequent molecular interactions that mediate its therapeutic effects. Quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to facilitate a deeper understanding of the underlying mechanisms.

Introduction

Prednisone acetate is a synthetic glucocorticoid that requires bioactivation to exert its anti-inflammatory and immunosuppressive effects. Upon administration, it is rapidly hydrolyzed to prednisone, which is then converted to its active metabolite, prednisolone.[1][2] This guide elucidates the critical steps involved in this process, from initial uptake to the modulation of gene expression.

Cellular Uptake of Prednisone and Prednisolone

The entry of prednisone and its active metabolite, prednisolone, into target cells is a crucial step for their pharmacological activity. This process is primarily governed by passive diffusion, influenced by the lipophilic nature of these steroid molecules.[3]

Passive Diffusion

Due to their lipophilic properties, both prednisone and prednisolone can readily cross the cell membrane via passive diffusion, moving down their concentration gradients.[3] This mechanism does not require energy and is not saturable. The efficiency of passive diffusion is influenced by the physicochemical properties of the steroid and the composition of the cell membrane.

Role of Drug Transporters

While passive diffusion is the primary entry mechanism, the intracellular concentration of these corticosteroids is also regulated by efflux transporters, most notably P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). P-gp actively transports prednisone and prednisolone out of the cell, thereby limiting their intracellular accumulation and pharmacological effect.[4] Overexpression of P-gp has been implicated in glucocorticoid resistance in some pathological conditions.

Metabolism of Prednisone Acetate

Prednisone acetate is a prodrug that undergoes a two-step metabolic conversion to become pharmacologically active.

Conversion of Prednisone Acetate to Prednisone

Following administration, prednisone acetate is rapidly hydrolyzed by esterases in the plasma and tissues to form prednisone.

Conversion of Prednisone to Prednisolone

The key activation step is the conversion of prednisone to prednisolone. This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is predominantly found in the liver but is also present in other tissues such as adipose tissue and the brain. This enzyme reduces the 11-keto group of prednisone to an 11β-hydroxyl group, forming the active metabolite prednisolone. Conversely, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) can convert prednisolone back to prednisone, providing a mechanism for local inactivation.

Quantitative Data

The following tables summarize key quantitative parameters related to the pharmacokinetics of prednisone and its active metabolite, prednisolone. Please note that specific cellular uptake rates and detailed enzyme kinetics are often cell-type and condition-specific and may not be readily available in the public domain.

Table 1: Pharmacokinetic Parameters of Prednisone and Prednisolone

| Parameter | Prednisone | Prednisolone | Reference(s) |

| Peak Plasma Concentration (Cmax) | 31.2 ± 6.5 ng/mL (for a 5mg dose) | 635.16 ± 125.57 ng/mL (for a 20mg dose) | |

| Time to Peak Plasma Concentration (Tmax) | 3.1 ± 1.0 hr (for a 5mg dose) | 1-3 hr | |

| Area Under the Curve (AUC) | 177.94 ± 40.04 nghr/mL (for a 5mg dose) | 3317.96 ± 133.95 nghr/mL (for a 20mg dose) | |

| Plasma Half-life (t1/2) | 3.4 to 3.8 hr | 2.1 to 3.5 hr | |

| Volume of Distribution (Vd) | - | 0.22 - 0.7 L/kg | |

| Protein Binding | - | 70-90% |

Table 2: Bioavailability of Prednisolone from Oral Prednisone

| Parameter | Value | Reference(s) |

| Bioavailability | Approximately 80% | |

| First-Pass Conversion to Prednisolone | Nearly 100% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake and metabolism of prednisone acetate.

Radiolabeled Cellular Uptake Assay

This protocol describes a method to quantify the uptake of radiolabeled prednisone or prednisolone into cultured cells.

Materials:

-

Cultured cells (e.g., hepatocytes, lymphocytes)

-

24-well or 96-well cell culture plates

-

Radiolabeled [3H]-prednisone or [3H]-prednisolone

-

Unlabeled prednisone or prednisolone

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells into 24-well or 96-well plates at a density that will result in a near-confluent monolayer on the day of the assay.

-

Cell Culture: Culture the cells in their appropriate growth medium at 37°C in a humidified incubator with 5% CO2.

-

Assay Preparation: On the day of the experiment, aspirate the growth medium and wash the cells once with pre-warmed assay buffer.

-

Initiation of Uptake: Add the assay buffer containing the desired concentration of radiolabeled prednisone or prednisolone to each well to initiate the uptake. For competition assays, pre-incubate the cells with unlabeled compound for a specified time before adding the radiolabeled substrate.

-

Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes) to determine the time course of uptake.

-

Termination of Uptake: To stop the uptake, rapidly aspirate the assay buffer and wash the cells three times with ice-cold PBS. This step should be performed quickly to minimize the efflux of the radiolabeled compound.

-

Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well to determine the amount of steroid taken up per milligram of protein. The intracellular concentration can be calculated if the intracellular water volume is determined separately.

P-glycoprotein (P-gp) Mediated Efflux Assay

This protocol is designed to assess whether prednisone or prednisolone is a substrate of the P-gp efflux pump.

Materials:

-

MDCKII cells stably transfected with the human MDR1 gene (MDCKII-MDR1) and parental MDCKII cells.

-

Transwell® inserts (e.g., 24-well format).

-

Radiolabeled [3H]-prednisone or [3H]-prednisolone.

-

P-gp inhibitor (e.g., verapamil or elacridar).

-

Transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).

-

LC-MS/MS or scintillation counter for quantification.

Procedure:

-

Cell Seeding: Seed MDCKII-MDR1 and parental MDCKII cells onto Transwell® inserts and culture until a confluent monolayer is formed, typically for 3-5 days.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity. Only use inserts with TEER values above a predetermined threshold.

-

Bidirectional Transport Study:

-

Apical to Basolateral (A-B) Transport: Add the transport buffer containing the radiolabeled steroid to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

-

Basolateral to Apical (B-A) Transport: Add the transport buffer containing the radiolabeled steroid to the basolateral chamber and fresh transport buffer to the apical chamber.

-

-

Incubation: Incubate the plates at 37°C with gentle agitation.

-

Sampling: At various time points, collect samples from the receiver chamber (basolateral for A-B transport, apical for B-A transport) and replace with fresh transport buffer.

-

Inhibitor Study: Repeat the bidirectional transport study in the presence of a known P-gp inhibitor in both the apical and basolateral chambers.

-

Quantification: Analyze the concentration of the radiolabeled steroid in the collected samples using a scintillation counter or LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio significantly greater than 1, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a substrate of P-gp.

Quantification of Intracellular Prednisone and Prednisolone by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of intracellular concentrations of prednisone and prednisolone.

Materials:

-

Cultured cells treated with prednisone acetate.

-

Ice-cold PBS.

-

Internal standards (e.g., deuterated prednisone and prednisolone).

-

Acetonitrile for protein precipitation.

-

Organic solvent for liquid-liquid extraction (e.g., methyl tert-butyl ether).

-

LC-MS/MS system.

Procedure:

-

Cell Harvesting: After treatment, wash the cells with ice-cold PBS to remove any extracellular drug.

-

Cell Lysis and Extraction:

-

Lyse the cells and precipitate proteins by adding ice-cold acetonitrile containing the internal standards.

-

Perform a liquid-liquid extraction by adding an appropriate organic solvent, vortexing, and centrifuging to separate the organic and aqueous layers.

-

-

Sample Preparation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate prednisone, prednisolone, and the internal standards using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: Construct a calibration curve using known concentrations of prednisone and prednisolone and their corresponding internal standards. Calculate the intracellular concentrations of prednisone and prednisolone in the cell extracts based on this calibration curve and normalize to the cell number or protein content.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying prednisone metabolism.

Cellular Uptake and Metabolism of Prednisone Acetate

Caption: Cellular uptake and metabolic activation of prednisone acetate.

Glucocorticoid Receptor (GR) Signaling Pathway

Caption: Glucocorticoid receptor signaling cascade.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro prednisone metabolism analysis.

Conclusion

This technical guide has provided a detailed examination of the cellular uptake and metabolism of prednisone acetate. The conversion of this prodrug to its active form, prednisolone, and its subsequent interaction with the glucocorticoid receptor are central to its therapeutic efficacy. Understanding these processes at a molecular level, supported by quantitative data and robust experimental protocols, is essential for the rational design and development of improved corticosteroid therapies. The provided diagrams offer a visual framework for comprehending the complex signaling and metabolic pathways involved. Further research into the specific kinetics of uptake and metabolism in various cell types and disease states will continue to refine our understanding and application of this important class of drugs.

References

Prednisone acetate's role in modulating T-cell activity

An In-depth Technical Guide to Prednisone Acetate's Role in Modulating T-Cell Activity

Executive Summary

Prednisone acetate, a synthetic glucocorticoid, is a cornerstone of immunosuppressive therapy for a wide range of inflammatory and autoimmune diseases. Its therapeutic efficacy is largely attributed to its profound modulatory effects on the immune system, particularly on T-lymphocyte activity. This technical guide provides a comprehensive overview of the molecular mechanisms through which prednisone acetate influences T-cell function. It details the canonical glucocorticoid receptor signaling pathways, the impact on T-cell receptor and Notch signaling, and the consequent shifts in T-helper cell differentiation and effector functions. This document summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for investigating these effects, and provides visual representations of the core biological pathways and workflows to support researchers, scientists, and drug development professionals.

Introduction to Prednisone Acetate

Prednisone acetate is a prodrug that is rapidly metabolized in the liver to its active form, prednisolone.[1] As a synthetic corticosteroid, it mimics the action of endogenous cortisol, exerting potent anti-inflammatory and immunomodulatory effects.[2] These effects are critical in managing diseases characterized by an overactive immune response, such as autoimmune disorders and organ transplant rejection.[3] The primary cellular targets of prednisone are lymphocytes, especially T-cells, which are central orchestrators of the adaptive immune response. Understanding the precise mechanisms of its action on T-cells is crucial for optimizing therapeutic strategies and developing novel immunoregulatory agents.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

The actions of prednisolone are primarily mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor that is a member of the nuclear receptor superfamily.[4] The mechanism can be broadly divided into genomic and non-genomic pathways.

2.1. Genomic Mechanisms The genomic effects, which are responsible for the majority of prednisone's long-term actions, involve the regulation of gene expression.

-

Transactivation: After diffusing into the cell, prednisolone binds to the cytosolic GR, which is complexed with heat shock proteins (HSPs). This binding causes the dissociation of HSPs and allows the prednisolone-GR complex to translocate to the nucleus. In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory proteins, such as annexin A1 (lipocortin-1), interleukin-10 (IL-10), and IκB (inhibitor of NF-κB).

-

Transrepression: The prednisolone-GR complex can also suppress the expression of pro-inflammatory genes. This is often achieved by interfering with the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are critical for the expression of cytokines, chemokines, and adhesion molecules. This "tethering" mechanism does not require direct binding of the GR to DNA but involves protein-protein interactions that prevent these pro-inflammatory transcription factors from activating gene expression.

2.2. Non-Genomic Mechanisms Prednisone can also exert rapid effects that do not depend on gene transcription. These non-genomic actions can occur within minutes and may involve interactions with cell membrane-bound GRs or modulation of intracellular signaling cascades. There is evidence for a physical interaction between the unligated GR and the T-cell receptor (TCR) complex, suggesting a role for the GR in modulating TCR signaling directly.

Modulation of T-Cell Signaling Pathways